Hydroxy Varenicline N-Trifluoroacetate is a chemical compound with the molecular formula and a molecular weight of 323.27 g/mol. It serves as a metabolite of Varenicline, which is primarily used for smoking cessation. This compound is significant in scientific research, particularly in the fields of analytical chemistry, pharmacology, and medicinal chemistry, where it is utilized as a reference standard for the identification and quantification of Varenicline metabolites.
Hydroxy Varenicline N-Trifluoroacetate can be synthesized from Varenicline through a series of chemical reactions involving trifluoroacetic acid. This synthesis process allows for the introduction of the trifluoroacetate group, which modifies the properties of the parent compound.
The synthesis of Hydroxy Varenicline N-Trifluoroacetate typically involves two main steps:
The synthesis requires careful control of reaction conditions such as temperature and time to ensure high yield and purity. Common reagents include trifluoroacetic anhydride, which acts as the acetylating agent, and various solvents like dichloromethane or toluene to facilitate the reaction.
Hydroxy Varenicline N-Trifluoroacetate has a complex structure characterized by a bicyclic framework typical of many nicotinic receptor ligands. The presence of the trifluoroacetate group significantly influences its chemical behavior and biological activity.
Hydroxy Varenicline N-Trifluoroacetate can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve nucleophiles that replace the trifluoroacetate group with other functional groups.
As a metabolite of Varenicline, Hydroxy Varenicline N-Trifluoroacetate partially activates the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor. This action helps displace nicotine at its sites of action in the brain, potentially reducing nicotine dependency by diminishing the pleasure derived from nicotine consumption.
The presence of the trifluoroacetate group imparts distinct chemical properties that differentiate it from other metabolites. This includes enhanced lipophilicity due to fluorine substitution, which can affect pharmacokinetics and receptor binding profiles.
Hydroxy Varenicline N-Trifluoroacetate has several scientific uses:
Hydroxy Varenicline N-Trifluoroacetate (CAS: 357426-10-9) is a chemically modified metabolite of varenicline, where the parent compound undergoes hydroxylation and subsequent salt formation with trifluoroacetic acid. The IUPAC name, 1,6,7,8,9,10-Hexahydro-8-(trifluoroacetyl)-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one, reflects its complex polycyclic structure featuring a pyrazino-benzazepine core and a covalently bound trifluoroacetyl group [1] [6].
The molecular formula C₁₅H₁₂F₃N₃O₂ (MW: 323.27 g/mol) is consistently documented across chemical databases and supplier specifications [1] [2] [3]. Key structural identifiers include:
O=C(N1CC2CC(C1)c1cc3[nH]c(=O)cnc3cc12)C(F)(F)F
[1] UPELGARMUSJCPA-UHFFFAOYSA-N
[1] [6]These descriptors confirm protonation at the varenicline nitrogen and ionic bonding with the trifluoroacetate anion. Table 1: Molecular Identifiers of Hydroxy Varenicline N-Trifluoroacetate
Property | Value |
---|---|
CAS Registry Number | 357426-10-9 |
Molecular Formula | C₁₅H₁₂F₃N₃O₂ |
Molecular Weight | 323.27 g/mol |
Canonical SMILES | O=C(N1CC2CC(C1)c1cc3[nH]c(=O)cnc3cc12)C(F)(F)F |
InChIKey | UPELGARMUSJCPA-UHFFFAOYSA-N |
The trifluoroacetate salt formation enhances the solubility and stability of the parent hydroxy varenicline molecule. The trifluoroacetate anion (CF₃COO⁻) electrostatically associates with the protonated tertiary amine of hydroxy varenicline, forming a crystalline solid under ambient conditions [1] [6]. This salt exhibits the following physicochemical traits:
The protonation state directly influences chromatographic behavior and analytical detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of similar varenicline metabolites show distinct mass transitions (e.g., m/z 341→165 for deuterated forms), corroborating the stability of the trifluoroacetate adduct in solution [4].
Trifluoroacetate (TFA) salts are widely employed in pharmaceutical research due to their robust crystallinity and ease of purification. Key advantages over alternative counterions include:
However, limitations exist:
Table 2: Counterion Impact on Key Properties
Counterion | Crystallinity | Solubility in Water | NMR Detectability | Stability |
---|---|---|---|---|
Trifluoroacetate | High | Moderate | Distinctive ¹⁹F signal | Acid-sensitive |
Tartrate | Moderate | High | Complex multiplet | Prone to hydration |
Hydrochloride | Variable | High | Not applicable | Hygroscopic |
Despite its utility, crystallographic data for Hydroxy Varenicline N-Trifluoroacetate remains sparse in public repositories. However, polymorph screening methodologies for analogous varenicline salts provide insight into potential crystalline forms:
Notably, no polymorphs of Hydroxy Varenicline N-Trifluoroacetate have been reported to date. Its amorphous form may arise from rapid precipitation or spray drying, though stability concerns favor crystalline material for long-term storage [8].
Table 3: Analytical Techniques for Polymorph Characterization
Technique | Application | Limitations |
---|---|---|
PXRD | Quantifies crystalline phase composition | Insensitive to amorphous content |
DSC/TGA | Detects phase transitions and decomposition energetics | Limited resolution for mixed phases |
Fourier Transform Infrared | Identifies hydrogen bonding and salt-specific vibrations | Peak overlap in complex molecules |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1